![molecular formula C21H17F3N4O B11272088 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11272088.png)
5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic organic molecule It contains a pyrazole ring, an oxadiazole ring, and two phenyl groups with different substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable β-diketone or β-ketoester.
Formation of the Oxadiazole Ring: This involves the cyclization of a suitable hydrazide with a nitrile oxide.
Coupling of the Phenyl Groups: The phenyl groups with their respective substituents are introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-{3-[4-(methyl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 5-{3-[4-(ethyl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its specific substituents, which can significantly influence its chemical properties and biological activity. The presence of the trifluoromethyl group, for example, can enhance its stability and lipophilicity, making it more effective in certain applications.
Properties
Molecular Formula |
C21H17F3N4O |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H17F3N4O/c1-12(2)13-3-5-14(6-4-13)17-11-18(27-26-17)20-25-19(28-29-20)15-7-9-16(10-8-15)21(22,23)24/h3-12H,1-2H3,(H,26,27) |
InChI Key |
VTAWZVJPQSRQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


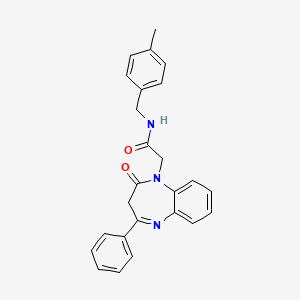
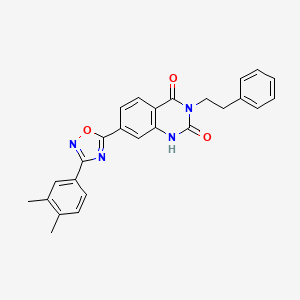
![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272016.png)
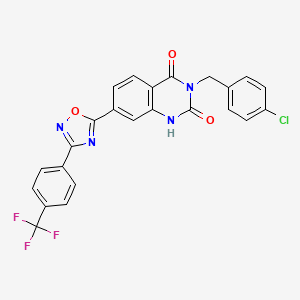
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11272036.png)
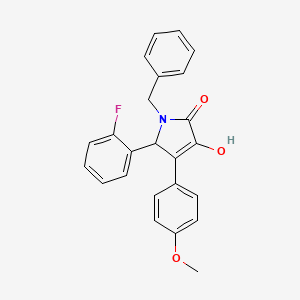
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B11272040.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B11272052.png)
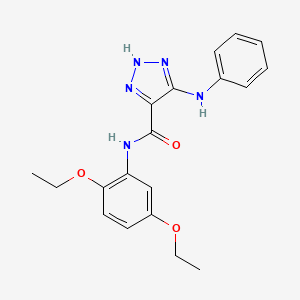
![ethyl 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11272064.png)
![N-(2-bromo-4-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B11272065.png)
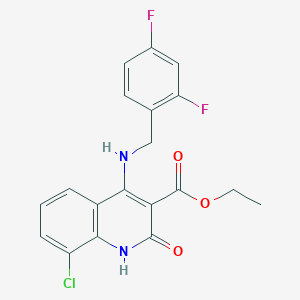
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide](/img/structure/B11272076.png)
![3,4,5-trimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11272080.png)
